molecular formula C20H25FN2O B5972760 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B5972760
M. Wt: 328.4 g/mol
InChI Key: OPHSZOGWZKRANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol, also known as FUBP1, is a synthetic compound that has shown potential in scientific research applications. This molecule is a member of the piperazine family and is structurally similar to other compounds that have been used as antipsychotics and anxiolytics. In

Mechanism of Action

The exact mechanism of action of 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may account for its anxiolytic and antipsychotic effects. 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its high potency and selectivity for the dopamine D2 and serotonin 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of using 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in rats. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve learning and memory in mice. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol and its potential as a therapeutic agent for various neurological disorders.
In conclusion, 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol is a synthetic compound with potential scientific research applications. Its synthesis method involves several steps, and it has been studied for its potential as a therapeutic agent for various neurological disorders. 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 2-(2-fluorobenzyl)piperazine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent, such as hydrogen peroxide, to produce 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, anxiety, and depression. In one study, 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol was found to have anxiolytic effects in mice, reducing anxiety-related behaviors in a dose-dependent manner. Another study found that 2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol had antipsychotic effects in rats, reducing the symptoms of schizophrenia-like behaviors.

properties

IUPAC Name

2-[1-benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c21-20-9-5-4-8-18(20)15-22-11-12-23(19(16-22)10-13-24)14-17-6-2-1-3-7-17/h1-9,19,24H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSZOGWZKRANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2F)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

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